Product packaging for 4-(4-Chlorophenyl)-4-oxobut-2-enal(Cat. No.:CAS No. 653599-68-9)

4-(4-Chlorophenyl)-4-oxobut-2-enal

Cat. No.: B12545143
CAS No.: 653599-68-9
M. Wt: 194.61 g/mol
InChI Key: UILZUDKLGWYDCI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxobut-2-enal is a synthetic intermediate of interest in organic and medicinal chemistry research. This compound features an α,β-unsaturated carbonyl system, where an aldehyde is conjugated with a ketone group attached to a 4-chlorophenyl ring. This molecular architecture is commonly exploited in cyclization reactions and serves as a versatile precursor for the synthesis of more complex heterocyclic compounds . Researchers value this compound as a building block for developing potential pharmacologically active molecules, given the prevalence of chlorophenyl and unsaturated ketone motifs in drug discovery . The (E)-stereochemistry of the double bond, often present in such structures, can be critical for its reactivity and physical properties . As with many specialized chemical reagents, this compound is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClO2 B12545143 4-(4-Chlorophenyl)-4-oxobut-2-enal CAS No. 653599-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653599-68-9

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-oxobut-2-enal

InChI

InChI=1S/C10H7ClO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h1-7H

InChI Key

UILZUDKLGWYDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC=O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 4 Chlorophenyl 4 Oxobut 2 Enal

Retrosynthetic Analysis of 4-(4-Chlorophenyl)-4-oxobut-2-enal

A retrosynthetic analysis of this compound primarily involves disconnections of the C=C double bond, which is a common strategy for α,β-unsaturated carbonyl compounds. youtube.comquimicaorganica.org This approach logically leads to simpler, readily available starting materials.

Disconnection 1 (Aldol Condensation): The most straightforward disconnection breaks the C2-C3 double bond, suggesting a crossed Aldol (B89426) condensation. This pathway identifies two primary synthons: an enolate derived from 4-chloroacetophenone and a two-carbon aldehyde equivalent, such as glyoxal (B1671930) .

Disconnection 2 (Wittig/Horner-Wadsworth-Emmons Reaction): The same C2-C3 double bond can be disconnected to suggest an olefination reaction. quimicaorganica.org This leads to two potential sets of precursors:

Path A: 4-Chloroacetophenone (the ketone component) and a phosphorus ylide or phosphonate (B1237965) carbanion bearing an aldehyde group, such as (formylmethylene)triphenylphosphorane or diethyl (formylmethyl)phosphonate .

Path B: An ylide derived from a 2-oxo-2-(4-chlorophenyl)ethylphosphonium salt and formaldehyde .

This analysis forms the basis for the classical synthetic strategies discussed in the following sections.

Classical Synthetic Approaches to this compound

Classical methods for forming the olefinic bond in α,β-unsaturated carbonyl systems are well-established and provide reliable routes to the target molecule.

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted to synthesize this compound. youtube.com This would typically involve a crossed or directed Aldol reaction between 4-chloroacetophenone and a suitable C2-aldehyde synthon.

A plausible pathway involves the reaction of the enolate of 4-chloroacetophenone with a protected form of glyoxal, such as glyoxal diethyl acetal. The initial Aldol addition product would then undergo acid-catalyzed dehydration and deprotection to yield the final α,β-unsaturated keto-aldehyde. Base-catalyzed condensation is also feasible, though self-condensation of the aldehyde component must be considered. youtube.com A study on the condensation of 4-chlorobenzaldehyde (B46862) with cycloalkanones using an acidic ionic liquid catalyst demonstrates the utility of the chlorophenyl moiety in such reactions. chemmethod.com

Table 1: Proposed Reagents and Conditions for Aldol Condensation

StepReagents & ConditionsPurpose
1. Enolate Formation 4-chloroacetophenone, Lithium diisopropylamide (LDA), THF, -78 °CGeneration of the specific enolate of the ketone.
2. Aldol Addition Glyoxal monoacetalReaction with the electrophilic aldehyde.
3. Dehydration & Deprotection Dilute aqueous acid (e.g., HCl), HeatElimination of water to form the double bond and hydrolyze the acetal.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer. wikipedia.orgnrochemistry.com This reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org

For the synthesis of this compound, the HWE reaction would involve reacting 4-chloroacetophenone with a stabilized phosphonate carbanion. A suitable reagent would be the anion of diethyl (formylmethyl)phosphonate. The phosphonate itself can be prepared via the Arbuzov reaction. nrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies purification compared to the Wittig reaction. organic-chemistry.org

Table 2: Proposed Reagents and Conditions for HWE Olefination

StepReagents & ConditionsPurpose
1. Ylide Generation Diethyl (formylmethyl)phosphonate, Sodium hydride (NaH), THFDeprotonation of the phosphonate to form the nucleophilic carbanion.
2. Olefination 4-chloroacetophenoneReaction with the ketone to form the alkene.
3. Workup Aqueous washRemoval of the water-soluble dialkylphosphate salt. wikipedia.org

The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes using a phosphorus ylide. lumenlearning.comlibretexts.org The driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com

To synthesize the target molecule, 4-chloroacetophenone can be reacted with a suitable Wittig reagent like (formylmethylene)triphenylphosphorane. This ylide can be prepared by treating the corresponding phosphonium (B103445) salt, (formylmethyl)triphenylphosphonium chloride, with a strong base such as n-butyllithium. lumenlearning.com The choice of base and solvent can influence the stereochemical outcome of the reaction.

Table 3: Proposed Reagents and Conditions for Wittig Reaction

StepReagents & ConditionsPurpose
1. Ylide Preparation (Formylmethyl)triphenylphosphonium chloride, n-Butyllithium (n-BuLi), THFDeprotonation of the phosphonium salt to generate the ylide. lumenlearning.com
2. Olefination 4-chloroacetophenoneReaction between the ylide and the ketone.
3. Purification ChromatographySeparation of the alkene product from triphenylphosphine oxide.

Modern and Catalytic Synthetic Methods for this compound

Modern synthetic chemistry offers catalytic alternatives that can provide higher efficiency and atom economy.

Transition metal catalysis provides powerful tools for C-C bond formation. rsc.org For the synthesis of α,β-unsaturated ketones, several innovative methods have been developed.

One notable strategy is the nickel-catalyzed hydroacylation of alkynes, which avoids the use of stoichiometric organometallic reagents. nih.gov A plausible route for the target molecule could involve the nickel-catalyzed reaction of 4-chlorophenylacetylene with a source of CO and hydrogen, or with a formal acyl equivalent, to directly generate the enone structure. Such methods are highly atom-economical. nih.gov

Another approach involves the palladium-catalyzed oxidative coupling (a formal Heck reaction) between an enal and a suitable organometallic reagent derived from 4-chlorobenzene. For instance, the coupling of 4-chlorophenylboronic acid with acrolein under oxidative conditions could potentially form the desired product, although regioselectivity would need to be controlled. Transition metal-catalyzed C-H activation is another advanced strategy where a C-H bond is functionalized directly. rsc.orgnih.gov

Table 4: Potential Transition Metal-Catalyzed Approaches

Reaction TypeProposed ReactantsCatalyst System (Example)
Alkyne Hydroacylation 4-chlorophenylacetylene, Syngas (CO/H₂)Ni(COD)₂ / Ligand
Oxidative Heck Coupling 4-chlorophenylboronic acid, AcroleinPd(OAc)₂ / Oxidant / Ligand

Organocatalytic Approaches in the Formation of this compound

The synthesis of α,β-unsaturated ketones, such as this compound, has been significantly advanced by the advent of organocatalysis. This approach utilizes small organic molecules to catalyze reactions, offering a milder and often more environmentally benign alternative to traditional metal-based catalysts. A key reaction for the formation of this compound is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with an aldehyde. In the context of synthesizing this compound, this would typically involve the condensation of 4-chloroacetophenone with glyoxal or a related two-carbon aldehyde synthon.

Organocatalysts, such as L-proline and its derivatives, have been effectively employed in Claisen-Schmidt condensations to produce chalcones, which are structurally analogous to the target compound. L-proline is believed to act through an enamine-based mechanism. It reacts with the ketone (4-chloroacetophenone) to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, leading to the formation of an aldol-type adduct, which subsequently dehydrates to yield the α,β-unsaturated enone.

The use of organocatalysts can offer high yields and selectivity under mild reaction conditions. For instance, studies on the synthesis of various chalcones have demonstrated the efficacy of L-proline and other organocatalysts in promoting the condensation reaction.

Table 1: Organocatalytic Synthesis of Chalcone (B49325) Derivatives

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
L-prolineSubstituted benzaldehydes and acetophenonesEthanolRoom Temp.85-95 mdpi.com
Zn-(L-proline)₂Chromone-3-carboxaldehyde and acetophenonesWaterRefluxHigh iainponorogo.ac.id
p-Toluenesulfonic acidVarious aryl aldehydes and ketonesSolvent-free50-60High oatext.com

While specific data for the organocatalytic synthesis of this compound is not extensively documented in readily available literature, the principles established from the synthesis of related chalcones strongly suggest the feasibility and potential advantages of this approach. The reaction would likely proceed with high efficiency and under mild conditions, contributing to a more sustainable synthetic process.

Chemo- and Regioselective Synthesis of this compound

The concepts of chemo- and regioselectivity are paramount in the synthesis of molecules with multiple reactive sites, such as this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position at which a reaction occurs.

In the context of the aldol condensation to form this compound, a key challenge lies in controlling the regioselectivity of enolate formation when an unsymmetrical ketone is used. For the synthesis of the target molecule from 4-chloroacetophenone, the enolate can only form at the methyl group, leading to a single regioisomer upon reaction with an appropriate aldehyde.

However, if a different ketone precursor with multiple enolizable positions were used, controlling the regioselectivity would be critical. The formation of either the kinetic or thermodynamic enolate can be influenced by the choice of base, solvent, and temperature. bham.ac.uk For instance, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate. In contrast, a smaller, protic base at higher temperatures tends to favor the more substituted (thermodynamic) enolate.

Furthermore, in a crossed aldol condensation between two different carbonyl compounds, chemoselectivity becomes a significant consideration to avoid a mixture of products from self-condensation. To achieve a selective crossed condensation for the synthesis of this compound, one carbonyl reactant (typically the aldehyde) should be non-enolizable, or one reactant can be pre-converted to its enolate before the addition of the second carbonyl compound. stackexchange.com

Recent advancements have seen the development of catalytic systems that can achieve high levels of chemo- and regioselectivity in cross-coupling reactions of ketones. For example, ruthenium catalysis has been reported for the selective cross-coupling of ketones to form β,γ-unsaturated ketones with high chemoselectivity and regioselectivity. nih.gov While this specific outcome differs from the desired α,β-unsaturated system, it highlights the potential of modern catalytic methods to control selectivity in complex carbonyl reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance for minimizing environmental impact. The synthesis of chalcones and their analogues, including this compound, has been a fertile ground for the implementation of greener methodologies.

Key green chemistry principles applicable to this synthesis include the use of safer solvents, energy efficiency, and the use of catalysts over stoichiometric reagents. Traditional Claisen-Schmidt condensations often utilize strong bases like sodium hydroxide (B78521) or potassium hydroxide in organic solvents such as ethanol. While effective, these methods can generate significant waste.

Modern approaches have focused on developing more sustainable alternatives:

Solvent-Free Synthesis: A significant advancement has been the development of solvent-free or "grinding" methods. iainponorogo.ac.idnih.gov In this technique, the solid reactants and a solid catalyst (e.g., solid NaOH or KOH) are ground together in a mortar and pestle. The reaction proceeds in the solid state, often with remarkable speed and high yields, completely eliminating the need for a solvent.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netresearchgate.netcem.com In the context of chalcone synthesis, microwave-assisted Claisen-Schmidt condensations can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products compared to conventional heating. These reactions can be performed with or without a solvent.

Use of Solid Catalysts: The use of heterogeneous solid catalysts, such as zeolites, clays, and supported reagents, offers several advantages. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. For instance, natural phosphate (NP) has been used as a catalyst for the Claisen-Schmidt condensation between p-chlorobenzaldehyde and acetophenone, yielding 4-chlorochalcone (B1237703) in high yield. researchgate.net

Table 2: Green Synthetic Approaches to Chalcone Derivatives

MethodCatalyst/ConditionsReactantsReaction TimeYield (%)Reference
Grinding (Solvent-Free)Solid NaOH (20 mol%)Cyclohexanone and Benzaldehyde5 min98 nih.gov
Grinding (Solvent-Free)NaOH2-Acetyl-1-naphthol and Benzaldehyde4-8 min84-95 iainponorogo.ac.id
Microwave-AssistedK₃PO₄Substituted 2-hydroxy acetonaphthones and benzaldehydes2-5 min85-95 researchgate.net
Microwave-Assisted (Solvent-Free)Anhydrous K₂CO₃o-Hydroxy chalconesShortHigh researchgate.net
Solid CatalystNatural Phosphate (NP)p-Chlorobenzaldehyde and Acetophenone1 h91 researchgate.net

The adoption of these green chemistry principles not only makes the synthesis of this compound more environmentally friendly but can also lead to more efficient and cost-effective processes.

Chemical Reactivity and Mechanistic Investigations of 4 4 Chlorophenyl 4 Oxobut 2 Enal

Electrophilic and Nucleophilic Behavior of the α,β-Unsaturated Carbonyl System in 4-(4-Chlorophenyl)-4-oxobut-2-enal

The α,β-unsaturated carbonyl moiety in this compound is a classic example of a conjugated system that dictates the molecule's electrophilic character. The electron density within this system is polarized due to the high electronegativity of the oxygen atom. This polarization extends across the conjugated π-system, creating two primary electrophilic centers.

Resonance structures of the molecule illustrate this charge distribution:

Carbonyl Carbon (C-4): The carbonyl carbon is significantly electron-deficient, making it a "hard" electrophilic site susceptible to attack by nucleophiles.

β-Carbon (C-2): Through conjugation, a partial positive charge is also delocalized to the β-carbon. This "soft" electrophilic site is a key target for nucleophilic attack, particularly in conjugate addition reactions. wikipedia.org

The 4-chlorophenyl group, being an electron-withdrawing group, further enhances the electrophilicity of the entire conjugated system by pulling electron density away from the butenal moiety. This makes this compound a potent Michael acceptor, readily reacting with a variety of "soft" nucleophiles. wikipedia.org While the molecule is predominantly an electrophile, the enolate that can be formed under basic conditions can act as a nucleophile, although this reactivity is less common compared to its electrophilic nature. The dual electrophilic and nucleophilic potential of cysteine sulfenic acids provides a useful analogy for understanding how such functional groups can react. oregonstate.edu

Addition Reactions of this compound

Addition reactions are the most characteristic transformations for α,β-unsaturated carbonyl compounds. Depending on the nature of the nucleophile and the reaction conditions, these additions can occur at different positions within the molecule, leading to a variety of products.

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation and is a principal reaction pathway for this compound. chemistrysteps.comegyankosh.ac.in In this reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon (C-2) of the α,β-unsaturated system, the Michael acceptor. chemistrysteps.com This reaction is thermodynamically controlled and is favored by resonance-stabilized carbanions. slideshare.net

Common Michael donors that react with substrates like this compound include:

Active Methylene Compounds: Compounds with a methylene group flanked by two electron-withdrawing groups, such as diethyl malonate or ethyl acetoacetate, readily form stabilized enolates that are excellent Michael donors. raco.catmasterorganicchemistry.com

Nitrogen Nucleophiles: Amines and their derivatives can also act as nucleophiles in what is termed an aza-Michael reaction. raco.cat

Thiolates: Sulfur nucleophiles are particularly soft and react efficiently in Michael additions.

The general mechanism involves the formation of a nucleophile (e.g., an enolate from an active methylene compound), which then attacks the β-carbon of this compound. The resulting intermediate enolate is then protonated to yield the final 1,4-adduct. beilstein-journals.org

Interactive Table: Michael Addition Reactions
Michael Donor (Nucleophile)Reagent/CatalystProduct Type
Diethyl MalonateSodium Ethoxide (NaOEt)1,5-Dicarbonyl Compound
Ethyl AcetoacetatePiperidine1,5-Dicarbonyl Compound
Nitromethane (B149229)Base (e.g., DBU)γ-Nitro Ketone
BenzylamineDry Benzeneβ-Amino Ketone
ThiophenolTriethylamine (Et3N)β-Thioether Ketone

The presence of two electrophilic centers—the carbonyl carbon (C-4) and the β-carbon (C-2)—allows for competition between two addition pathways: 1,2-addition and 1,4-addition (conjugate addition). slideshare.net The outcome of the reaction is largely determined by the nature of the nucleophile, following the principles of the Hard and Soft Acids and Bases (HSAB) theory. egyankosh.ac.in

1,4-Addition (Michael Addition): This pathway is favored by "soft" nucleophiles. These nucleophiles, which include enolates, Gilman reagents (organocuprates), amines, and thiols, preferentially attack the soft electrophilic β-carbon. egyankosh.ac.inslideshare.net This pathway leads to the thermodynamically more stable product.

1,2-Addition (Direct Addition): This pathway is favored by "hard" nucleophiles. These include strong, non-stabilized carbanions like Grignard reagents and organolithium compounds. slideshare.net These nucleophiles attack the hard electrophilic carbonyl carbon, leading to the formation of an alcohol after workup. This pathway is often kinetically favored.

Interactive Table: Comparison of 1,2- and 1,4-Addition Pathways
Nucleophile TypeExample ReagentPredominant PathwayProduct Functional Group
Soft NucleophileDiethyl Malonate Enolate1,4-AdditionKetone
Soft NucleophileLithium Dimethylcuprate1,4-AdditionKetone
Hard NucleophilePhenylmagnesium Bromide1,2-AdditionAllylic Alcohol
Hard NucleophileMethyllithium1,2-AdditionAllylic Alcohol

Cycloaddition reactions are powerful tools for constructing cyclic compounds. In these reactions, two unsaturated molecules combine to form a cyclic adduct. The electron-deficient nature of the double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction.

In a typical Diels-Alder reaction, this compound would react with an electron-rich conjugated diene. The reaction proceeds in a concerted fashion, forming a six-membered ring. The electron-withdrawing nature of the chlorophenyl and formyl groups on the dienophile facilitates the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which enhances the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Beyond the Diels-Alder reaction, the double bond can also participate in other types of cycloadditions, such as 1,3-dipolar cycloadditions. For instance, a similar substrate, (E)-4-(4-chlorophenyl)-2-oxo-but-3-enoic acid, has been shown to react with azomethine ylides (a 1,3-dipole) generated from isatin and proline to form complex spiro-heterocyclic systems. This highlights the versatility of this scaffold as a dipolarophile in constructing five-membered heterocyclic rings.

Condensation and Cyclization Reactions of this compound

The bifunctional nature of this compound, possessing both an aldehyde and a ketone-like reactivity within its unsaturated system, makes it a valuable precursor for condensation and cyclization reactions, particularly for the synthesis of heterocyclic compounds.

The reaction of this compound with binucleophilic reagents is a widely used strategy for synthesizing a variety of six-membered heterocycles. These reactions often proceed via an initial Michael addition, followed by an intramolecular condensation and cyclization. The specific heterocycle formed depends on the binucleophile used. This approach is common for related β-aroylacrylic acids, and the principles apply directly to the title compound. nih.gov

Reaction with Hydrazine (B178648) Derivatives: Treatment with hydrazine hydrate or its derivatives leads to the formation of pyridazinone derivatives. The reaction involves an initial Michael addition of one nitrogen atom to the β-carbon, followed by cyclization via condensation of the second nitrogen atom with the carbonyl group.

Reaction with Thiourea: In the presence of a base, thiourea reacts to form pyrimidine-2-thione derivatives. The reaction follows a similar Michael addition-cyclization pathway.

Reaction with Guanidine: Condensation with guanidine hydrochloride yields 2-aminopyrimidine derivatives.

These reactions provide a straightforward and efficient route to highly functionalized heterocyclic systems that are of interest in medicinal chemistry and materials science.

Interactive Table: Synthesis of Heterocycles
Binucleophilic ReagentReaction ConditionsResulting Heterocyclic Core
Hydrazine Hydrate (NH2NH2·H2O)Ethanol, RefluxPyridazinone
PhenylhydrazineAcetic Acid, RefluxN-Phenylpyridazinone
Thiourea (H2NCSNH2)Sodium Ethoxide, EthanolPyrimidine-2-thione
Guanidine HydrochlorideSodium Hydroxide (B78521), Ethanol2-Aminopyrimidine

Intramolecular Cyclization Pathways of this compound Derivatives

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of similar α,β-unsaturated carbonyl systems suggests potential cyclization pathways. Chalcones and their derivatives are well-established precursors for the synthesis of various heterocyclic compounds containing five- and six-membered rings ekb.eg.

One plausible pathway involves the intramolecular Friedel-Crafts acylation. In the presence of a strong acid, the carbonyl oxygen can be protonated, activating the enone system. The electron-rich chlorophenyl ring can then be attacked by the electrophilic β-carbon of the double bond, leading to the formation of a six-membered ring and ultimately, after dehydration, a substituted naphthalene derivative.

Another potential cyclization route for derivatives of this compound involves the introduction of a nucleophilic group at a suitable position. For instance, a derivative with a hydroxyl or amino group on a side chain could undergo intramolecular Michael addition, where the nucleophile attacks the β-carbon of the enone system, leading to the formation of a cyclic ether or a nitrogen-containing heterocycle, respectively.

Research on analogous compounds, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, has demonstrated their ability to undergo intramolecular transformation into 3-trichloromethylindan-1-ones in the presence of a Brønsted superacid like triflic acid beilstein-journals.org. This reaction proceeds through the protonation of the carbonyl oxygen, which facilitates the cyclization onto the aromatic ring beilstein-journals.org. This suggests that under similar superacidic conditions, this compound could potentially cyclize to form a substituted indanone.

Table 1: Potential Intramolecular Cyclization Pathways of this compound Derivatives

PathwayReagents/ConditionsPotential Product
Intramolecular Friedel-Crafts AcylationStrong Acid (e.g., H₂SO₄, PPA)Substituted Naphthalene Derivative
Intramolecular Michael AdditionDerivative with a nucleophilic groupCyclic Ether or Heterocycle
Superacid-catalyzed CyclizationTriflic Acid (TfOH)Substituted Indanone

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is dictated by the presence of the aldehyde and the α,β-unsaturated ketone functionalities.

Oxidation:

The aldehyde group is susceptible to oxidation to a carboxylic acid. Various oxidizing agents can achieve this transformation. Furthermore, the α,β-unsaturated ketone moiety can undergo oxidative rearrangement. For instance, α,β-unsaturated diaryl ketones have been shown to undergo a metal-free oxidative rearrangement to 1,2-diaryl diketones using iodine and tert-butyl hydroperoxide (TBHP) acs.org. This reaction proceeds via an oxidative aryl migration followed by C-C bond cleavage acs.org. Applying this to this compound could potentially lead to the formation of a 1-(4-chlorophenyl)butane-1,2-dione derivative.

Reduction:

The carbonyl group and the carbon-carbon double bond are both reducible. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) would likely reduce both the double bond and the aldehyde to an alcohol, yielding 4-(4-chlorophenyl)butan-1-ol.

Selective reduction of either the carbonyl group or the double bond can be achieved using specific reagents. For example, sodium borohydride (NaBH₄) is known to selectively reduce ketones and aldehydes in the presence of a less reactive double bond, which would yield 4-(4-chlorophenyl)-4-hydroxybut-2-enal. Conversely, reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ketone functionality. Studies on the reduction of 4-aryl-4-oxoesters with sodium borohydride in methanol have shown the facile reduction of both the keto and ester groups to yield the corresponding 1-aryl-1,4-butanediols researchgate.net. This suggests that the carbonyl group in this compound is readily reducible.

Table 2: Summary of Oxidation and Reduction Reactions

ReactionReagentProduct
Oxidation of AldehydeKMnO₄, CrO₃4-(4-Chlorophenyl)-4-oxobut-2-enoic acid
Oxidative RearrangementI₂/TBHP1-(4-Chlorophenyl)butane-1,2-dione derivative
Full ReductionH₂/Pd-C4-(4-Chlorophenyl)butan-1-ol
Selective Carbonyl ReductionNaBH₄4-(4-Chlorophenyl)-4-hydroxybut-2-enal

Rearrangement Reactions of this compound

Chalcones and related α,β-unsaturated ketones are known to undergo certain rearrangement reactions. One notable example is the Photo-Fries rearrangement, which has been applied to the synthesis of hydroxy-substituted chalcones from phenyl cinnamates ekb.egmdpi.com. While this is a rearrangement that forms a chalcone (B49325), it highlights the potential for skeletal reorganization within this class of molecules under photochemical conditions.

Another possibility is an acid-catalyzed rearrangement. Protonation of the carbonyl oxygen could lead to a carbocation intermediate that might undergo a 1,2-hydride or 1,2-aryl shift, leading to a rearranged product. The specific outcome would depend on the stability of the resulting carbocation.

Furthermore, as mentioned in the oxidation section, an oxidative rearrangement of the α,β-unsaturated ketone system can occur acs.org. This type of reaction involves both oxidation and a rearrangement of the molecular skeleton, specifically the migration of an aryl group. In the case of this compound, this could involve the migration of the 4-chlorophenyl group.

Table 3: Potential Rearrangement Reactions

Reaction TypeConditionsPotential Outcome
Photo-Fries Type RearrangementUV lightIsomeric hydroxy-substituted derivative
Acid-Catalyzed RearrangementStrong AcidRearranged carbocation leading to isomeric products
Oxidative RearrangementI₂/TBHPRearranged diketone product

Applications of 4 4 Chlorophenyl 4 Oxobut 2 Enal As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The ability to serve as a foundational unit for the construction of more elaborate structures is a key attribute of a synthetic building block. 4-(4-Chlorophenyl)-4-oxobut-2-enal excels in this capacity, providing a gateway to both carbocyclic and heterocyclic systems.

The construction of carbocyclic rings is a fundamental objective in organic synthesis. While specific examples directly employing this compound in carbocycle synthesis are not extensively documented in the literature, its structure is ideally suited for classic ring-forming reactions such as the Robinson annulation. organicchemistrytutor.comorganic-chemistry.orglibretexts.orgyoutube.com The Robinson annulation is a powerful method for the formation of six-membered rings, proceeding through a Michael addition followed by an intramolecular aldol (B89426) condensation. organicchemistrytutor.comlibretexts.orgyoutube.commasterorganicchemistry.comchemistrysteps.com

In a hypothetical Robinson annulation, this compound would act as the Michael acceptor. An enolate, generated from a ketone or a β-dicarbonyl compound, would add to the β-position of the enal, leading to the formation of a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation of this intermediate, followed by dehydration, would yield a substituted cyclohexenone. The 4-chlorophenyl group would remain as a substituent on the newly formed carbocycle, offering a handle for further functionalization.

Reactant 1 (Michael Donor)Reactant 2 (Michael Acceptor)Reaction TypeProduct Class
Enolate of a ketoneThis compoundRobinson AnnulationSubstituted Cyclohexenone
Enolate of a β-diketoneThis compoundRobinson AnnulationSubstituted Cyclohexenone

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry and materials science. This compound is a versatile precursor for a variety of heterocyclic systems, primarily through its ability to be converted into a 1,4-dicarbonyl equivalent, which can then undergo condensation reactions with various dinucleophiles.

A prime example is the Paal-Knorr synthesis of pyrroles, furans, and thiophenes from 1,4-diketones. organic-chemistry.orgwikipedia.orgresearchgate.netrgmcet.edu.in By first subjecting this compound to a Michael addition with a suitable nucleophile (e.g., a cyanide ion followed by hydrolysis and reduction, or a nitromethane (B149229) anion followed by a Nef reaction), a 1,4-dicarbonyl compound bearing the 4-chlorophenyl moiety can be generated. This intermediate can then be cyclized with ammonia (B1221849) or primary amines to afford substituted pyrroles, with dehydrating agents to form furans, or with sulfurizing agents like Lawesson's reagent to yield thiophenes. wikipedia.org

Furthermore, the reaction of this compound with hydrazine (B178648) and its derivatives provides a direct route to pyridazine (B1198779) and pyridazinone heterocycles. The initial condensation of hydrazine with the aldehyde and ketone functionalities, followed by cyclization and oxidation or rearrangement, can lead to the formation of these six-membered nitrogen-containing rings.

Reactant 1Reactant 2Reaction TypeProduct Heterocycle
1,4-Dicarbonyl from this compoundAmmonia/Primary AminePaal-Knorr SynthesisPyrrole
1,4-Dicarbonyl from this compoundDehydrating AgentPaal-Knorr SynthesisFuran
1,4-Dicarbonyl from this compoundLawesson's ReagentPaal-Knorr SynthesisThiophene
This compoundHydrazine HydrateCondensation/CyclizationPyridazine/Pyridazinone

Intermediate in Cascade and Multi-Component Reactions

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, and multi-component reactions (MCRs), where three or more reactants combine in a single pot, are highly efficient strategies in modern synthesis. nih.gov The multiple reactive sites of this compound make it an excellent candidate for participation in such processes.

For instance, a Michael addition to the enal moiety can initiate a cascade sequence. The resulting enolate can be trapped intramolecularly by the keto group or an appended functional group, leading to the rapid construction of complex cyclic systems.

In the context of MCRs, this compound can act as the carbonyl component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, after suitable derivatization. While direct examples are scarce, its structural motifs are present in substrates for known multi-component preparations of medicinally relevant heterocyclic scaffolds. csic.esnih.gov

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound also lends itself to the development of new synthetic methods. Research in this area could focus on exploiting the interplay between its different functional groups to achieve novel transformations. For example, the development of enantioselective Michael additions to this substrate, catalyzed by chiral organocatalysts or metal complexes, would provide access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals.

Furthermore, the aldehyde functionality can be used as a handle to introduce other reactive groups, thereby creating novel precursors for a wider range of cascade or multi-component reactions. The development of such methodologies, centered around this versatile building block, holds the potential to streamline the synthesis of complex target molecules.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies of 4 4 Chlorophenyl 4 Oxobut 2 Enal and Its Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 4-(4-Chlorophenyl)-4-oxobut-2-enal in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the aldehydic proton (-CHO) would appear as a doublet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group and its coupling with the adjacent vinyl proton. The vinyl protons on the butenal backbone would exhibit distinct signals, with their chemical shifts and coupling constants (J-values) providing insights into the stereochemistry (E/Z configuration) of the double bond. The protons on the chlorophenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm), often as a set of doublets due to the para-substitution pattern.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The carbonyl carbon of the ketone would be observed significantly downfield (around 190 ppm), while the aldehydic carbonyl carbon would also be in a similar region. The carbons of the C=C double bond would appear in the vinylic region (δ 120-150 ppm), and the aromatic carbons would resonate in a predictable pattern based on the electronic effects of the chlorine substituent and the oxobut-2-enal chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic H9.5 - 10.5 (d)190 - 195
Vinylic H (α to CHO)6.5 - 7.0 (dd)130 - 140
Vinylic H (β to CHO)7.0 - 7.5 (d)145 - 155
Aromatic H (ortho to CO)7.8 - 8.0 (d)135 - 140
Aromatic H (meta to CO)7.4 - 7.6 (d)128 - 130
Ketone C=O-~190
Aromatic C (ipso)-138 - 142
Aromatic C (Cl-substituted)-139 - 143

Note: These are predicted values and can vary based on the solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound. The IR spectrum is particularly useful for observing the characteristic stretching vibrations of the carbonyl groups and the C=C double bond.

The strong absorption bands corresponding to the C=O stretching vibrations are expected in the region of 1650-1700 cm⁻¹ for the ketone and 1700-1730 cm⁻¹ for the aldehyde. The C=C double bond stretching vibration would typically appear around 1600-1640 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group would be observed in the fingerprint region, usually between 700 and 800 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. The symmetric vibrations of the aromatic ring and the C=C double bond often give rise to strong Raman signals.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O Stretch (Ketone)1670 - 1690 (Strong)Weak
C=O Stretch (Aldehyde)1700 - 1720 (Strong)Weak
C=C Stretch (Alkene)1610 - 1640 (Medium)Strong
C-H Stretch (Aldehyde)2720 - 2820 (Weak)Medium
C-Cl Stretch700 - 800 (Medium)Medium
Aromatic C=C Stretch~1600, ~1480 (Medium)Strong

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in monitoring its reactions. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M+2]⁺) with an intensity ratio of approximately 1:3.

The fragmentation pattern provides structural information. Common fragmentation pathways would likely involve the cleavage of the acyl groups, leading to fragments corresponding to the chlorophenylacylium ion and the butenal moiety. This technique is also invaluable for analyzing reaction mixtures to identify products, byproducts, and intermediates.

X-ray Crystallography for Solid-State Structural Determination

For this related structure, the chlorobenzene (B131634) ring and the butenoate chain are not coplanar, exhibiting a significant dihedral angle. This suggests that in the solid state, this compound may also adopt a non-planar conformation. Intermolecular interactions, such as C-H···O hydrogen bonds, would likely play a significant role in the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound (based on related structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Dihedral Angle (Phenyl-Butenal)40 - 60°
Dominant Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking

In Situ Spectroscopic Methods for Reaction Mechanism Elucidation

In situ spectroscopic techniques, such as time-resolved NMR or IR spectroscopy, are powerful for studying the reaction mechanisms of this compound in real-time. These methods allow for the direct observation of reactive intermediates and the monitoring of the concentration of reactants and products as the reaction progresses.

For instance, in a reaction involving nucleophilic addition to the α,β-unsaturated system, in situ IR spectroscopy could track the disappearance of the C=C and C=O stretching vibrations of the starting material and the appearance of new bands corresponding to the product. Similarly, in situ NMR could provide snapshots of the reaction mixture at different time points, allowing for the identification of transient intermediates that might not be isolable. These studies are critical for building a detailed understanding of the reaction kinetics and pathways.

Theoretical and Computational Chemistry Studies of 4 4 Chlorophenyl 4 Oxobut 2 Enal

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 4-(4-Chlorophenyl)-4-oxobut-2-enal

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For compounds like this compound, DFT calculations are employed to determine the most stable geometric conformations and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Conformational analysis using DFT helps identify the most energetically favorable spatial arrangement of the atoms. For α,β-unsaturated ketones, this often involves determining the relative stability of the s-cis and s-trans conformers around the C-C single bond of the enone moiety. The potential energy surface can be scanned by systematically changing the relevant dihedral angle to locate the energy minima corresponding to stable conformers.

The FMOs are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govacs.org In chalcones, electron-donating or -withdrawing substituents on the aromatic rings can modulate the FMO energies and, consequently, the molecule's reactivity. nih.gov The chlorine atom on the phenyl ring in this compound acts as an electron-withdrawing group, which is expected to lower the energy of both the HOMO and LUMO and influence the molecule's reactivity profile.

Table 1: Hypothetical Frontier Orbital Energies for this compound Calculated by DFT

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO-2.8Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
Energy Gap (ΔE)3.7Difference between LUMO and HOMO, related to chemical stability and reactivity. nih.govacs.org

This table presents representative values based on typical DFT calculations for similar chalcone (B49325) derivatives.

DFT methods are also used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods can be computationally intensive but provide highly accurate results for energy landscape analysis. For this compound, ab initio calculations can be used to explore the potential energy surface, identifying various minima (stable isomers) and saddle points (transition states).

This type of analysis is crucial for understanding isomerization processes and reaction mechanisms. For instance, ab initio calculations can predict the energy barriers between different conformers, providing insight into the flexibility of the molecule. Furthermore, these methods have been successfully used to predict the biological potency of inhibitors by calculating properties such as the energy of hydration of a ketone group to its gem-diol form. acs.orgnih.gov A strong correlation has been found between the calculated hydration energy and the inhibitory activity of certain enzyme inhibitors, demonstrating the predictive power of these computational approaches. acs.orgnih.gov

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations describe the static properties of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in aqueous solution or complexed with a biological macromolecule like a protein. mdpi.com

For chalcone derivatives, MD simulations are frequently used to study their binding stability and interaction patterns within the active sites of enzymes. nih.govtandfonline.com In a typical study, the compound is docked into a protein's binding pocket, and the resulting complex is subjected to an MD simulation for a duration of nanoseconds. nih.gov Key metrics analyzed during the simulation include:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. nih.gov

Hydrogen Bonds: The formation and breakage of hydrogen bonds between the ligand and protein are monitored, as they are critical for binding affinity. nih.gov

These simulations have revealed that specific amino acid residues, such as methionine, leucine, and threonine, can play significant roles in the binding of chalcones to protein targets. nih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation of a Chalcone-Protein Complex

MetricValue/ObservationSignificance
RMSD of Ligand< 0.2 nmIndicates stable binding of the chalcone within the protein's active site. nih.gov
Key Interacting ResiduesMet793, Thr790, Leu718Amino acids forming stable hydrogen bonds or hydrophobic interactions with the chalcone. nih.gov
Average H-Bonds2-3Quantifies the stable hydrogen bonding network contributing to binding affinity. nih.gov

This table contains example data typical of MD simulation studies on chalcone derivatives. nih.govnih.gov

Computational Modeling of Reaction Pathways and Transition States for this compound

The α,β-unsaturated carbonyl moiety in this compound makes it susceptible to nucleophilic attack, particularly through conjugate addition, also known as the Michael reaction. wikipedia.orgyoutube.com Computational chemistry provides powerful tools to model the detailed mechanisms of such reactions. nih.govnih.gov

Using methods like DFT, researchers can map the entire reaction coordinate for a proposed mechanism. This involves locating the structures and energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction pathway, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For the Michael addition of a nucleophile (e.g., a thiol from a cysteine residue in a protein) to this compound, computational models can elucidate whether the reaction proceeds through a stepwise or concerted mechanism. nih.gov These calculations can also reveal the role of solvent molecules or catalytic residues in stabilizing the transition state and facilitating the reaction. nih.govauburn.edu Such computational investigations are essential for understanding the covalent inhibition mechanisms of drugs that target enzymes via Michael addition. nih.gov

Structure-Reactivity Relationship Predictions Based on Computational Data

A major goal of computational chemistry is to establish structure-reactivity relationships (SRRs), which can guide the design of new molecules with desired properties. By combining data from quantum mechanics and molecular dynamics, a comprehensive picture of the reactivity of this compound can be developed.

Computational data provides several key descriptors for predicting reactivity:

HOMO-LUMO Gap: As mentioned, a smaller energy gap generally implies higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): The MEP map highlights the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. For an enal, the carbonyl oxygen would be a site of negative potential, while the carbonyl carbon and the β-carbon would be sites of positive potential, susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom can quantify the electrophilicity of the carbonyl carbon and the β-carbon. Studies have shown a strong correlation between the calculated atomic charge on a carbonyl carbon and the inhibitory potency of related molecules. nih.gov

Substituent Effects: The chloro-substituent on the phenyl ring is known to be electron-withdrawing. DFT calculations can precisely quantify how this substituent alters the electron density across the entire molecule, influencing its reactivity in reactions like the Michael addition. nih.gov Chalcones with fluoro and chloro substituents have been noted for their increased biological activity. nih.gov

By systematically modifying the structure of the lead compound in silico (e.g., changing the substituent on the phenyl ring) and recalculating these descriptors, computational chemists can predict how these changes will affect the molecule's reactivity and potential biological activity, thereby accelerating the discovery of new functional molecules.

Future Research Directions and Unexplored Avenues for 4 4 Chlorophenyl 4 Oxobut 2 Enal

Development of Novel Catalytic Systems for 4-(4-Chlorophenyl)-4-oxobut-2-enal Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research should focus on creating highly efficient and selective catalysts for its various transformations.

One promising area is the advancement of metal-catalyzed transfer hydrogenation . This technique offers a safer and more convenient alternative to traditional reduction methods that use hydrogen gas or stoichiometric hydride reagents. rsc.org Research could focus on developing novel ruthenium or other transition metal complexes that can selectively reduce either the carbonyl group to an allylic alcohol or the carbon-carbon double bond. rsc.org The choice of the metal, ligand, and hydrogen donor can be systematically varied to fine-tune the selectivity of the reduction.

Furthermore, carbonylation reactions represent an atom-efficient approach to introduce new functional groups. rsc.orgresearchgate.net Future investigations could explore the use of palladium or other transition metal catalysts to carbonylate derivatives of this compound, leading to the synthesis of novel dicarbonyl compounds with potential applications in medicinal chemistry and materials science. researchgate.net

The principles of green chemistry should guide the development of these new catalytic systems. nano-ntp.comresearchgate.net This includes the use of earth-abundant and non-toxic metals, designing catalysts that operate under mild reaction conditions, and ensuring high catalyst recyclability to minimize waste and environmental impact. nano-ntp.comsciencedaily.com

A summary of potential catalytic systems and their targeted transformations is presented in the table below.

Catalytic System TypeTarget TransformationPotential Advantages
Transition Metal Complexes (e.g., Ru, Pd) Selective Hydrogenation (C=O or C=C)High selectivity, mild conditions, avoidance of H2 gas. rsc.org
Palladium Catalysts Carbonylation ReactionsAtom-efficient, synthesis of novel dicarbonyls. rsc.orgresearchgate.net
Organocatalysts Asymmetric Michael AdditionsMetal-free, enantioselective, environmentally benign. acs.org
Bifunctional Catalysts Tandem or Cascade ReactionsIncreased efficiency, reduced workup steps. nih.gov

Exploration of Asymmetric Synthesis Methodologies Using this compound

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. cutm.ac.inchiralpedia.com this compound, being a prochiral molecule, is an excellent substrate for the development of new asymmetric synthesis methodologies.

A key area for exploration is the asymmetric Michael addition . acs.orgnih.govmdpi.com This reaction, which involves the conjugate addition of a nucleophile, can generate a new stereocenter at the β-position. Future research should focus on the design and application of novel chiral catalysts, such as chiral amines or N-heterocyclic carbenes (NHCs), to control the stereochemical outcome of this addition. nih.govresearchgate.net The development of bifunctional catalysts, which can activate both the substrate and the nucleophile, is a particularly promising strategy. nih.gov

The use of chiral auxiliaries is another established yet evolving strategy for asymmetric synthesis. numberanalytics.com A chiral auxiliary can be temporarily attached to a derivative of this compound to direct the stereochemical course of a subsequent reaction. Research in this area could focus on developing novel, highly effective, and easily removable chiral auxiliaries.

The table below outlines potential asymmetric methodologies and their key features.

Asymmetric MethodologyKey FeaturePotential Outcome
Organocatalytic Michael Addition Use of small organic molecules as catalysts. acs.orgEnantiomerically enriched β-functionalized ketones.
Chiral Lewis Acid Catalysis Activation of the carbonyl group by a chiral Lewis acid.Stereocontrolled conjugate additions and cycloadditions.
Chiral Auxiliary Control Temporary incorporation of a chiral moiety. numberanalytics.comDiastereoselective transformations.
Biocatalysis Use of enzymes (e.g., ene-reductases).Highly enantioselective reduction of the C=C double bond.

Integration of this compound into Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. nih.govmit.edudigitellinc.com The integration of reactions involving this compound into continuous flow systems is a promising avenue for future research.

The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is particularly beneficial for highly exothermic reactions. nih.gov This could enable safer and more efficient transformations of this compound that are difficult to control in batch reactors.

Furthermore, flow systems can facilitate multi-step syntheses by connecting different reactors in series, a concept known as "telescoped synthesis." acs.org This approach minimizes intermediate purification steps, saving time and resources. For example, the synthesis of a complex heterocyclic compound starting from this compound could be performed in a fully automated flow system. acs.orgresearchgate.net

Flow Chemistry ApplicationResearch FocusPotential Benefits
Reaction Optimization Rapid screening of reaction conditions (temperature, pressure, catalysts).Accelerated development of optimal synthetic protocols.
Scale-up of Syntheses Numbering-up of microreactors for increased production. nih.govSafe and efficient large-scale production.
Multi-step Synthesis Integration of multiple reaction and purification steps in a continuous line. acs.orgIncreased overall yield and reduced waste.
Photochemical Reactions Precise control of irradiation time and intensity in microreactors.Improved efficiency and selectivity of photochemical transformations.

Advanced Materials Science Applications Derived from this compound Scaffolds (excluding specific material properties)

The reactive nature of this compound makes it an attractive scaffold for the development of new materials. The α,β-unsaturated carbonyl moiety is particularly amenable to polymerization reactions. wikipedia.org

Future research could explore the synthesis of novel polymers where this compound or its derivatives are incorporated as monomers. acs.org For instance, acyclic diene metathesis (ADMET) polymerization could be employed to create polyesters or polyamides with unique structural features. rsc.org The presence of the chlorophenyl group could impart specific functionalities to the resulting polymer.

Another avenue of research is the use of this compound in the creation of cross-linked materials . Its ability to undergo Michael additions with di- or poly-functional nucleophiles could be exploited to form robust polymer networks. Such materials could find applications in coatings, adhesives, or as scaffolds in tissue engineering. nih.gov

Material ApplicationSynthetic StrategyPotential Research Direction
Novel Polymers Polymerization of monomers derived from the scaffold. acs.orgrsc.orgExploring different polymerization techniques (e.g., radical, condensation).
Cross-linked Networks Reaction with multifunctional cross-linking agents.Tuning the properties of the network by varying the cross-linker.
Functionalized Surfaces Grafting of the scaffold onto surfaces.Creating surfaces with tailored chemical and physical properties.
Hierarchical Scaffolds Use in the fabrication of 3D-printed structures. wikipedia.orgDevelopment of advanced biomaterials for tissue engineering.

Synergistic Approaches Combining Computational and Experimental Studies of this compound

The combination of computational and experimental methods provides a powerful tool for understanding and predicting chemical reactivity. biointerfaceresearch.comnih.gov For this compound, such a synergistic approach can accelerate the discovery of new reactions and the development of more efficient synthetic protocols.

Density Functional Theory (DFT) calculations can be used to model the electronic structure and reactivity of the molecule. nih.govnih.gov For example, DFT can help to predict the most likely sites for nucleophilic or electrophilic attack, elucidate reaction mechanisms, and rationalize the stereochemical outcomes of asymmetric reactions. researchgate.net This theoretical understanding can then guide the design of new experiments. biointerfaceresearch.com

Experimental results, in turn, can be used to validate and refine the computational models. This iterative process of theory and experimentation can lead to a deeper understanding of the fundamental properties of this compound and its derivatives. researchgate.netjchemrev.com

Synergistic ApproachComputational ToolExperimental Validation
Reaction Mechanism Elucidation DFT calculations of transition states and intermediates. nih.govKinetic studies and trapping of intermediates.
Prediction of Reactivity Calculation of reactivity indices (e.g., Fukui functions). researchgate.netCompetitive reaction experiments.
Catalyst Design Modeling of catalyst-substrate interactions.Synthesis and testing of new catalysts.
Spectroscopic Analysis Calculation of NMR and UV-Vis spectra. biointerfaceresearch.comComparison with experimentally recorded spectra.

New Reaction Discoveries Involving the Unique Reactivity of this compound

The unique electronic and steric properties of this compound open the door to the discovery of new and unexpected chemical reactions. The conjugated system allows for vinylogous reactivity, where the influence of the carbonyl group is transmitted through the double bond. wikipedia.org

One area for future exploration is novel photochemical reactions . The α,β-unsaturated ketone chromophore can be excited by light, leading to unique transformations such as cycloadditions and rearrangements that are not accessible under thermal conditions. acs.org

The electron-deficient nature of the double bond also makes it a candidate for reactions involving single-electron transfer (SET) processes. acs.org Photoredox catalysis, for example, could be used to generate radical intermediates from this compound, which could then participate in novel bond-forming reactions. acs.org

Furthermore, the development of new domino or cascade reactions starting from this scaffold could lead to the rapid construction of complex molecular architectures. mdpi.com These reactions, where multiple bonds are formed in a single synthetic operation, are highly efficient and atom-economical.

Reaction Discovery AreaKey Reactive FeaturePotential Outcome
Photochemistry Excitation of the α,β-unsaturated ketone chromophore. acs.orgNovel cycloadditions and rearrangements.
Radical Chemistry Single-electron reduction or oxidation of the molecule. acs.orgNew C-C and C-heteroatom bond formations.
Domino Reactions Multiple reactive sites allowing for sequential transformations. mdpi.comRapid synthesis of complex heterocyclic systems.
Electrochemistry Electrochemical reduction or oxidation to generate reactive intermediates. rsc.orgacs.orgGreen and efficient synthetic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.